molecular formula C11H15BrN2O B1525317 5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine CAS No. 1220017-04-8

5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine

Cat. No. B1525317
M. Wt: 271.15 g/mol
InChI Key: UVSOYKIRKCPCLA-UHFFFAOYSA-N
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Description

The compound “5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine” is a chemical compound with a specific molecular structure. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound is utilized in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives are explored for their potential as chiral dopants for liquid crystals due to their unique electronic and structural properties. Density Functional Theory (DFT) studies indicate their potential pathways and reactivity indices, underscoring their versatility in organic synthesis (Ahmad et al., 2017).

Biological Activities

  • Some synthesized derivatives exhibit promising biological activities, including anti-thrombolytic and biofilm inhibition activities. For instance, specific compounds have shown significant lysis against blood clots and potent inhibition against Escherichia coli, highlighting their potential in medical and pharmaceutical research (Ahmad et al., 2017).

Material Science Applications

  • Pyridine derivatives, including those synthesized from related bromo-pyridine compounds, are investigated for their electronic properties and applications in developing advanced materials. These materials could be instrumental in creating new types of sensors, semiconductors, or liquid crystal displays, although direct references to "5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine" in material science applications are less common in the literature.

Antimicrobial Properties

  • Research on structurally similar pyridine derivatives has shown antimicrobial properties, suggesting that compounds synthesized from "5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine" could also be explored for antimicrobial applications. These studies pave the way for novel antimicrobial agents that could address the growing concern of antibiotic resistance (Bayrak et al., 2009).

Future Directions

The future directions for research involving “5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine” are not well-documented in the literature .

properties

IUPAC Name

5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-5-11(14-7-10(8)12)13-6-9-3-2-4-15-9/h5,7,9H,2-4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOYKIRKCPCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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